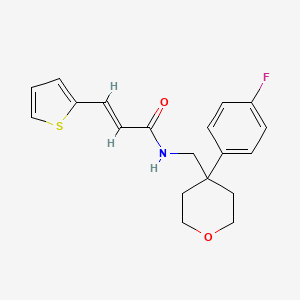

![molecular formula C14H15NO2S B2833176 [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-55-0](/img/structure/B2833176.png)

[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

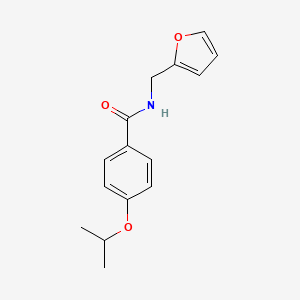

“[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 . It’s provided by Santa Cruz Biotechnology for research use .

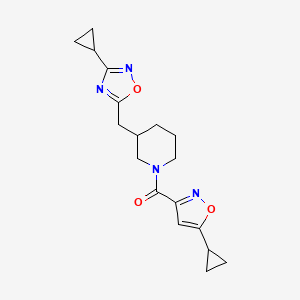

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, techniques like X-ray crystallography or NMR spectroscopy would be required.Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids with a thiazole ring, are valuable for mimicking secondary protein structures such as helices and β-sheets. A chemical route to synthesize orthogonally protected ATCs involves cross-Claisen condensations, demonstrating the utility of thiazole-containing compounds in advanced organic synthesis and protein structure design (Mathieu et al., 2015).

Photo-degradation Analysis in Pharmaceuticals

In pharmaceuticals, understanding the degradation behavior of thiazole-containing compounds is crucial. For instance, a study on the photo-degradation of a thiazole-containing pharmaceutical compound revealed insights into its stability and the formation of degradation products. This type of analysis is essential for ensuring the safety and efficacy of pharmaceuticals containing thiazole derivatives (Wu, Hong, & Vogt, 2007).

Corrosion Inhibition Studies

Thiazoles have been studied as corrosion inhibitors for mild steel in acidic environments. Their effectiveness varies with factors like concentration and temperature, demonstrating the chemical versatility and practical applications of thiazole derivatives in industrial settings (Quraishi & Sharma, 2005).

Electrophilic Aromatic Reactivities

Research on the reactivity of thiazole derivatives in electrophilic aromatic reactions provides fundamental insights into their chemical behavior. This knowledge is crucial for designing and predicting the outcomes of reactions involving thiazole rings, which is vital for synthetic chemistry (August, Davis, & Taylor, 1986).

Synthesis of Novel Compounds

Thiazole derivatives are used in synthesizing various novel compounds, like phosphorylated thiazolidin-4-ones, highlighting their role in expanding the range of available chemical compounds for various applications (Kozlov et al., 2005).

Antibacterial Activity Research

Thiazole-containing compounds have been synthesized and evaluated for their antimicrobial activities. Studies like these are vital for developing new pharmaceuticals and understanding the biological activities of thiazole derivatives (Reddy et al., 2013).

Mechanism of Action

Properties

IUPAC Name |

2-[4-(2,5-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)11(6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJUZWIXSEGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)

![1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2833114.png)